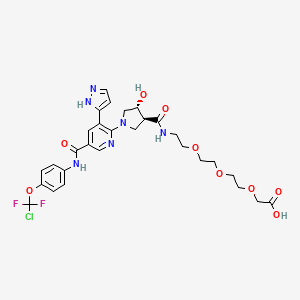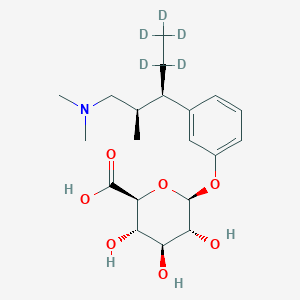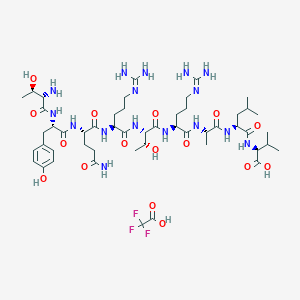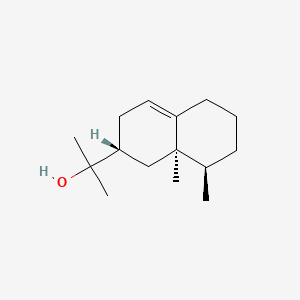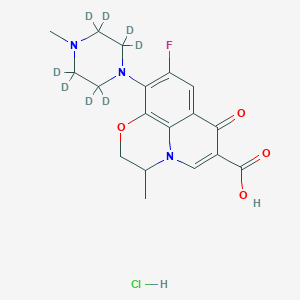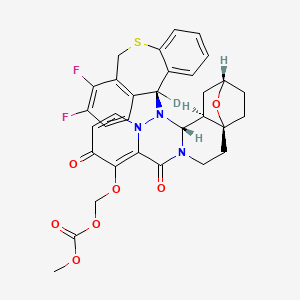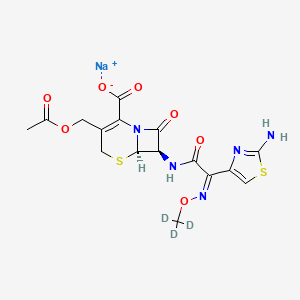
Cefotaxime-d3 (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefotaxime-d3 (sodium) is a deuterated form of cefotaxime sodium, a third-generation cephalosporin antibiotic. It is used primarily in the treatment of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. The deuterated version, Cefotaxime-d3, is often used in scientific research to study the pharmacokinetics and metabolism of cefotaxime due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cefotaxime-d3 (sodium) involves the incorporation of deuterium atoms into the cefotaxime molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:
Deuteration: The replacement of hydrogen atoms with deuterium atoms using deuterated reagents.
Purification: The final product is purified using chromatographic techniques to ensure the incorporation of deuterium.
Industrial Production Methods: Industrial production of Cefotaxime-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using deuterated reagents.
Crystallization: The product is crystallized to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cefotaxime-d3 (sodium) undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed, leading to the formation of inactive metabolites.
Oxidation: Oxidative reactions can occur, particularly in the presence of strong oxidizing agents.
Substitution: Nucleophilic substitution reactions can occur at the acyl side chain.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the β-lactam ring.
Oxidation: Strong oxidizing agents such as hydrogen peroxide can induce oxidation.
Substitution: Nucleophiles such as amines or thiols can participate in substitution reactions.
Major Products Formed:
Desacetylcefotaxime: A major metabolite formed through hydrolysis.
Oxidized Derivatives: Products formed through oxidation.
Substituted Derivatives: Products formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Cefotaxime-d3 (sodium) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of cefotaxime.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs.
Microbiological Research: Employed in studies involving bacterial resistance and susceptibility.
Analytical Chemistry: Used as an internal standard in mass spectrometry for quantification of cefotaxime.
Mecanismo De Acción
Cefotaxime-d3 (sodium) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death. The deuterated form, Cefotaxime-d3, retains the same mechanism of action as the non-deuterated form.
Comparación Con Compuestos Similares
Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa.
Cefixime: An oral third-generation cephalosporin with a similar antibacterial spectrum.
Comparison: Cefotaxime-d3 (sodium) is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic and metabolic studies. Compared to ceftriaxone, cefotaxime has a shorter half-life and requires more frequent dosing. Ceftazidime has better activity against Pseudomonas aeruginosa, while cefixime is available for oral administration, unlike cefotaxime which is administered intravenously or intramuscularly.
Propiedades
Fórmula molecular |
C16H16N5NaO7S2 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/b20-9-;/t10-,14-;/m1./s1/i2D3; |
Clave InChI |
AZZMGZXNTDTSME-WXVNTFFPSA-M |
SMILES isomérico |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)[O-].[Na+] |
SMILES canónico |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


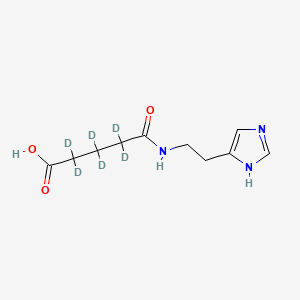

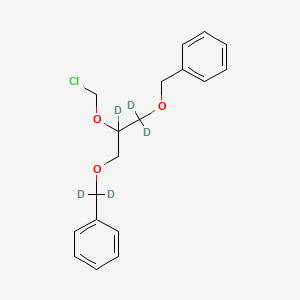

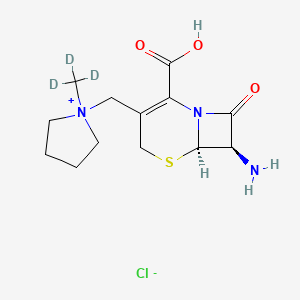
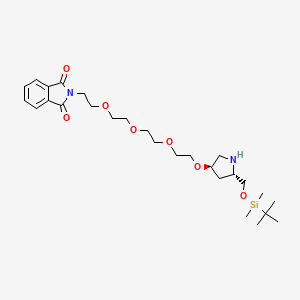
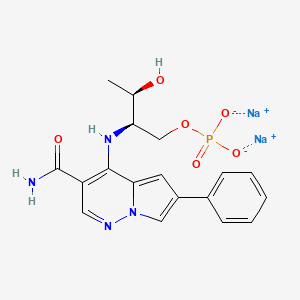
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
